molecular formula C18H11NO2 B1206480 7-Nitrobenz[a]anthracene CAS No. 20268-51-3

7-Nitrobenz[a]anthracene

Cat. No.: B1206480
CAS No.: 20268-51-3
M. Wt: 273.3 g/mol
InChI Key: KOPVBVBUIYTJBG-UHFFFAOYSA-N
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Description

7-Nitrobenz[a]anthracene is a member of phenanthrenes.

Biochemical Analysis

Biochemical Properties

7-Nitrobenz[a]anthracene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolic activation of many xenobiotics. The compound undergoes metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to potential mutagenic and carcinogenic effects . Additionally, this compound has been shown to inhibit certain enzymes involved in DNA repair, further contributing to its genotoxic potential .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce oxidative stress in cells, leading to the activation of stress response pathways such as the Nrf2 pathway . This compound has also been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair . The impact on cellular metabolism includes alterations in the levels of reactive oxygen species and changes in mitochondrial function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Upon entering the cell, this compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can covalently bind to DNA, leading to the formation of DNA adducts . These adducts can cause mutations if not repaired properly. Additionally, this compound has been shown to inhibit the activity of DNA repair enzymes, such as poly(ADP-ribose) polymerase (PARP), thereby exacerbating its genotoxic effects . The compound also influences gene expression by activating transcription factors such as NF-κB and AP-1, which regulate the expression of genes involved in inflammation and cell survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo photodegradation when exposed to light . Long-term exposure to this compound has been associated with persistent oxidative stress, chronic inflammation, and an increased risk of tumor formation in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, this compound can cause significant toxicity, including liver damage, immunosuppression, and the development of tumors . Threshold effects have been observed, where a certain dose level is required to elicit a measurable biological response. Toxic or adverse effects at high doses include hepatotoxicity, nephrotoxicity, and hematological abnormalities.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes metabolic activation to form reactive intermediates that can bind to DNA and proteins . These intermediates can also undergo further metabolism to form detoxified products that are excreted from the body. The metabolic pathways of this compound involve the participation of cofactors such as NADPH and glutathione, which play a role in the detoxification process . The compound’s effects on metabolic flux include alterations in the levels of reactive oxygen species and changes in the activity of antioxidant enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and glutathione S-transferases, which facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within tissues are also influenced by its lipophilicity and affinity for specific cellular structures.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been shown to localize to the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles. Additionally, this compound can accumulate in the mitochondria, leading to mitochondrial dysfunction and the generation of reactive oxygen species . The subcellular localization of this compound is a key determinant of its biological effects and toxicity.

Properties

IUPAC Name

7-nitrobenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2/c20-19(21)18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPVBVBUIYTJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075077
Record name Benz[a]anthracene, 7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20268-51-3
Record name 7-Nitrobenz[a]anthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20268-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitrobenzanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020268513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz[a]anthracene, 7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-NITROBENZ(A)ANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72LYC65SLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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